molecular formula C21H31N5O3 B12427013 5-Hydroxy Buspirone-d8

5-Hydroxy Buspirone-d8

Cat. No.: B12427013
M. Wt: 409.6 g/mol
InChI Key: WKAUDMPUKWYRBF-IFBDEUHTSA-N
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Description

5-Hydroxy Buspirone-d8: is a deuterium-labeled derivative of 5-Hydroxy Buspirone. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling allows for more precise tracking and analysis of the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the 5-Hydroxy Buspirone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Buspirone-d8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy Buspirone-d8 is used as a tracer to study reaction mechanisms and pathways. The deuterium labeling allows researchers to track the movement and transformation of the compound during chemical reactions.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling provides a way to monitor the compound’s behavior in living organisms without altering its chemical properties.

Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling helps in accurately quantifying the compound in biological samples.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. The compound’s stability and labeling make it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-Hydroxy Buspirone-d8 is similar to that of 5-Hydroxy Buspirone. It primarily acts as a partial agonist at serotonin 5-HT1A receptors. By binding to these receptors, it modulates the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other physiological processes. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for more precise tracking and analysis in research studies.

Comparison with Similar Compounds

    5-Hydroxy Buspirone: The non-deuterated form of 5-Hydroxy Buspirone-d8.

    Buspirone: The parent compound from which 5-Hydroxy Buspirone is derived.

    Buspirone-d8: Another deuterium-labeled derivative used for similar research purposes.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling provides several advantages, including increased stability and the ability to track the compound more accurately in biological systems. Compared to its non-deuterated counterparts, this compound offers enhanced precision in research applications, making it a valuable tool for scientists.

Biological Activity

5-Hydroxy Buspirone-d8 is a deuterated derivative of buspirone, an anxiolytic medication primarily used for the treatment of generalized anxiety disorder. This compound has garnered interest due to its unique pharmacological profile, particularly its interaction with serotonin receptors and its potential therapeutic applications beyond anxiety management. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

This compound acts primarily as a partial agonist at the serotonin 5-HT1A receptors. This interaction is crucial for its anxiolytic effects, as activation of these receptors is associated with increased serotonergic activity in brain regions involved in anxiety regulation. Additionally, it exhibits weak antagonistic properties at dopamine D2 autoreceptors and has a minor affinity for serotonin 5-HT2 receptors .

Key Mechanisms:

  • 5-HT1A Receptor Agonism : Enhances serotonergic neurotransmission, contributing to anxiolytic effects.
  • Dopamine D2 Antagonism : Modulates dopaminergic pathways, potentially influencing mood and behavior.
  • Weak Affinity for 5-HT2 Receptors : May play a role in modulating additional neuropsychiatric effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. It undergoes extensive first-pass metabolism, primarily via CYP3A4, leading to the formation of various hydroxylated metabolites . The compound's plasma protein binding is approximately 86%, which may influence its distribution and efficacy in clinical settings.

Parameter Value
AbsorptionRapid
Peak Plasma Levels40 to 90 minutes
Protein Binding~86%
MetabolismPrimarily via CYP3A4

Biological Activity and Therapeutic Implications

Research on the biological activity of this compound has highlighted its potential in various therapeutic contexts beyond anxiety treatment. Notably, studies have indicated its anti-inflammatory properties, particularly in microglial cells during inflammatory challenges .

Case Studies

  • Anti-inflammatory Effects : In a study assessing the effects of buspirone on BV-2 microglial cells challenged with lipopolysaccharides (LPS), it was found that buspirone could reduce nitric oxide release and enhance cell viability through modulation of serotonin receptors . This suggests a potential application in neurodegenerative diseases where inflammation plays a critical role.
  • Psychiatric Complications : A case study involving a patient with schizoaffective disorder demonstrated that buspirone could exacerbate psychotic symptoms when administered alongside other psychiatric medications. The patient exhibited increased delusions and agitation following buspirone administration, highlighting the need for careful monitoring in patients with complex psychiatric histories .

Research Findings

Recent studies have focused on the broader implications of buspirone derivatives like this compound:

  • Neuroprotective Effects : Evidence suggests that buspirone may promote an anti-inflammatory phenotype in microglia by upregulating anti-inflammatory cytokines during inflammatory responses . This could be beneficial in conditions like Parkinson's disease.
  • Clinical Efficacy : Clinical trials have shown that buspirone effectively reduces anxiety symptoms comparable to benzodiazepines but with fewer sedative side effects. The delayed onset of action (1-2 weeks) necessitates patient adherence and careful management .

Properties

Molecular Formula

C21H31N5O3

Molecular Weight

409.6 g/mol

IUPAC Name

8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2

InChI Key

WKAUDMPUKWYRBF-IFBDEUHTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=C(C=N4)O

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O

Origin of Product

United States

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